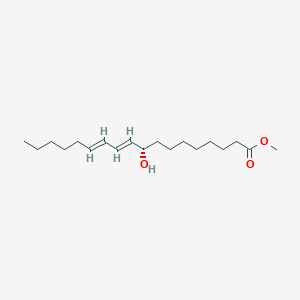

Dimorphecolic acid methyl

Description

Properties

CAS No. |

157085-57-9 |

|---|---|

Molecular Formula |

C19H34O3 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (9S,10E,12E)-9-hydroxyoctadeca-10,12-dienoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+/t18-/m1/s1 |

InChI Key |

WRXGTVUDZZBNPN-NJYISIIRSA-N |

SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |

Isomeric SMILES |

CCCCC/C=C/C=C/[C@H](CCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Advanced Methodologies in Dimorphecolic Acid Methyl Synthesis and Derivatization

Chemo-Enzymatic Synthesis of Dimorphecolic Acid Methyl and Analogues

Chemo-enzymatic approaches leverage the high selectivity of enzymes, often in conjunction with chemical steps, to produce complex molecules like this compound ester with high precision. These methods offer advantages in terms of stereochemical control and milder reaction conditions compared to purely chemical syntheses.

Lipoxygenase-Mediated Approaches

Lipoxygenases (LOXs) are a class of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, introducing a hydroperoxy group with high regio- and stereoselectivity. This enzymatic transformation is a key step in the chemo-enzymatic synthesis of this compound ester.

The strategic use of different lipoxygenases allows for controlled oxygenation at specific positions of the fatty acid chain. For instance, barley seed lipoxygenase has been successfully employed for the synthesis of methyl 9(S)-HODE (this compound ester) from linoleic acid. researchgate.netjst.go.jp This particular enzyme directs the oxygenation to the C-9 position, yielding the desired (S)-configuration.

Soybean lipoxygenase-1 (sLOX-1) is another well-studied enzyme that exhibits high regioselectivity, primarily producing the 13(S)-hydroperoxy derivative from linoleic acid. acs.org The inherent selectivity of these enzymes is fundamental to achieving the desired stereochemistry in the final hydroxy fatty acid product, which is often challenging to control through traditional chemical methods. The mechanism of lipoxygenase catalysis involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, followed by the insertion of molecular oxygen. The specific regiochemistry and stereochemistry are determined by the enzyme's active site architecture and the orientation of the substrate within it.

For the synthesis of 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid using soybean lipoxygenase, key parameters have been systematically optimized. researchgate.netresearchgate.net These include:

Oxygen Pressure: An elevated oxygen pressure of 2.5 bar was found to be optimal. researchgate.netresearchgate.net

Temperature: A low temperature of 5°C is preferred to maintain enzyme stability and control the reaction. researchgate.netresearchgate.net

pH: A basic pH of 11 was identified as the most effective for the reaction. researchgate.netresearchgate.net

Enzyme and Substrate Concentration: High concentrations of both the enzyme (4 mg/ml) and the substrate (0.1 M) were utilized to drive the reaction towards the product. researchgate.netresearchgate.net

Under these optimized conditions, gram-scale synthesis of the hydroperoxy intermediate can be achieved, which is a crucial precursor for obtaining dimorphecolic acid. researchgate.net Similar optimization strategies have been applied to other lipoxygenase-based systems to improve the production of various hydroxy fatty acids. mdpi.com

Integrated Chemo-Enzymatic Procedures for Hydroxy-Polyunsaturated Fatty Acid Methyl Esters

The synthesis of this compound ester typically involves a two-step chemo-enzymatic process. researchgate.net The first step is the lipoxygenase-catalyzed formation of a hydroperoxy fatty acid. The second step is a chemical reduction of the hydroperoxide to the corresponding alcohol.

A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). researchgate.net This integrated approach has been successfully applied to the synthesis of not only dimorphecolic acid but also other related natural products like coriolic acid. researchgate.netd-nb.info The combination of a highly selective enzymatic oxygenation followed by a straightforward chemical reduction provides an efficient route to these valuable compounds. This general strategy has also been extended to the synthesis of other hydroxy-polyunsaturated fatty acids, demonstrating its broad applicability. researchgate.net

Chemical Synthesis Routes for this compound and its Isomers

While chemo-enzymatic methods offer significant advantages, purely chemical total synthesis routes provide an alternative and often more flexible approach to access this compound ester and its various isomers. These methods allow for the construction of the molecule from simpler, achiral starting materials and can be adapted to produce non-natural analogues for structure-activity relationship studies.

Stereoselective and Enantioselective Total Synthesis Approaches

Achieving the correct stereochemistry at the hydroxyl group and the double bonds is the primary challenge in the total synthesis of dimorphecolic acid. Various strategies have been developed to address this challenge.

One notable approach involves the use of a π-allyltricarbonyliron lactone complex. cam.ac.uk This methodology facilitates a highly diastereoselective reduction of a ketone precursor, which effectively transfers chirality and establishes the stereocenter of the alcohol. This is followed by a stereoselective decarboxylation to construct the full carbon skeleton of β-dimorphecolic acid. cam.ac.uk

Exploration of Novel Synthetic Reagents and Catalytic Systems

The synthesis of dimorphecolic acid and its methyl ester has benefited from the exploration of both biocatalytic and chemo-catalytic systems designed to achieve high stereoselectivity and efficiency. Chemo-enzymatic procedures represent a significant advancement, utilizing enzymes like lipoxygenase (LOX) for precise oxygenation. d-nb.info For instance, a two-step chemo-enzymatic process can be employed for the synthesis of natural products like dimorphecolic acid. d-nb.info In such systems, the unsaturated fatty acid substrate is first converted into an unsaturated peroxy fatty acid in a step catalyzed by lipase, which is then followed by an uncatalyzed epoxidation. d-nb.info

In the realm of organometallic chemistry, highly enantioselective syntheses have been developed. One notable approach involves the use of a π-allyltricarbonyliron lactone complex. cam.ac.uk This method features a diastereoselective reduction of a ketone, where the iron complex facilitates a 1,5-transfer of chirality, effectively setting the stereochemistry required for β-dimorphecolic acid. cam.ac.uk

For the preparation of saturated derivatives from methyl dimorphecolate, catalytic hydrogenation is employed. Adam’s catalyst, platinum dioxide (PtO₂), is used for the reduction of unsaturated fatty acid methyl esters obtained from the transesterification of Dimorphotheca sinuata L. seed oil. unibo.it This process converts the dienolic system of methyl dimorphecolate into a saturated chain, yielding methyl (9R)-9-hydroxystearate. unibo.it

Synthesis and Chemical Modification of this compound Derivatives

Methyl dimorphecolate, primarily sourced from the seed oil of plants like Dimorphotheca sinuata, serves as a valuable and versatile precursor for a variety of chemical modifications. unibo.itmdpi.com Its inherent structure, featuring a hydroxyl group and conjugated double bonds, allows for targeted derivatization to produce a range of other fatty acid methyl esters. These modifications are crucial for creating derivatives with altered chemical properties, which in turn enhances their utility for specific research applications, including the investigation of structure-activity relationships and improving analytical detection. mdpi.comaocs.org

A key derivative, methyl (9R)-9-hydroxystearate, is prepared from the naturally occurring (S)-dimorphecolic acid found in high concentrations in the triglycerides of Dimorphotheca sinuata seeds. unibo.itmdpi.com This natural availability provides a green and efficient route to enantiopure 9-hydroxystearic acid (9-HSA) derivatives. mdpi.com The synthetic pathway involves several steps. First, the triglycerides from the seeds are transesterified, often using methanolic sodium hydroxide (B78521) or methanolic hydrochloric acid, to produce a mixture of fatty acid methyl esters (FAMEs), which includes methyl dimorphecolate. unibo.itgoogle.com Subsequently, the conjugated double bonds of the methyl dimorphecolate are reduced. This is typically achieved through catalytic hydrogenation using hydrogen gas (H₂) and a catalyst such as Adam's catalyst (PtO₂), which reduces the diene system to yield the saturated alkyl chain of methyl (9R)-9-hydroxystearate. unibo.it

Table 1: Synthesis Pathway of Methyl (9R)-9-hydroxystearate

| Step | Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| 1 | Dimorphotheca sinuata seed oil (Triglycerides) | Methanol (B129727), NaOH or HCl (catalyst) | Mixed Fatty Acid Methyl Esters (including Methyl dimorphecolate) | unibo.itgoogle.com |

| 2 | Methyl dimorphecolate | H₂, Adam's catalyst (PtO₂) | Methyl (9R)-9-hydroxystearate | unibo.it |

Derivatization of this compound ester and its derivatives is performed for two primary research purposes: to synthesize novel compounds for biological screening and to prepare samples for analytical chemistry techniques. mdpi.comacs.org

For biological studies, the functional groups on the fatty acid chain are modified to explore structure-activity relationships. Starting from methyl (9R)-9-hydroxystearate, a series of derivatives can be synthesized. mdpi.com For example, the hydroxyl group at the C-9 position can be converted to a tosyloxy group by treatment with tosyl chloride. mdpi.com This tosylated intermediate can then be reacted with refluxing methanol to produce a methyl ether derivative or with sodium azide (B81097) to yield an azide derivative, which subsequently can be reduced to an amine. mdpi.com These modifications allow researchers to investigate how changes in the C-9 substituent affect the molecule's biological properties, such as antiproliferative activity. mdpi.com

Table 2: Example Derivatization of Methyl (9R)-9-hydroxystearate for Research

| Starting Material | Reagent(s) | Product | Purpose | Reference |

|---|---|---|---|---|

| Methyl (9R)-9-hydroxystearate | Tosyl chloride | Methyl (R)-9-(tosyloxy)octadecanoate | Intermediate for further synthesis | mdpi.com |

| Methyl (R)-9-(tosyloxy)octadecanoate | Refluxing Methanol | Methyl 9-methoxyoctadecanoate | Bioactivity studies | mdpi.com |

| Methyl (R)-9-(tosyloxy)octadecanoate | Sodium azide (NaN₃) | Methyl (9S)-9-azidooctadecanoate | Intermediate for amine synthesis | mdpi.com |

For analytical purposes, derivatization is essential for the analysis of fatty acids by gas chromatography (GC). aocs.org The carboxylic acid and hydroxyl functional groups of oxylipins like dimorphecolic acid must be converted into more volatile derivatives. acs.org The carboxylic acid is typically converted to its methyl ester (FAME) using reagents like diazomethane (B1218177) or by acid-catalyzed transesterification. acs.orgnih.gov The hydroxyl group is often converted to a trimethylsilyl (B98337) (TMS) ether using silylating agents. pnas.org This process increases the volatility and thermal stability of the compound, allowing for its successful separation and detection by GC-mass spectrometry (GC-MS). acs.orgpnas.org

Elucidation of Dimorphecolic Acid Biosynthetic Pathways

Genetic and Enzymatic Basis of Dimorphecolic Acid Biosynthesis in Plants

The production of dimorphecolic acid in plants, specifically in the seeds of Dimorphotheca species, is a result of the coordinated action of two divergent forms of a key enzyme in fatty acid metabolism. nih.govusda.gov

Roles of Divergent Delta-12 Oleic Acid Desaturases in Dimorphotheca Species

The biosynthesis of dimorphecolic acid is initiated from oleic acid and involves two specialized enzymes that are variants of the delta-12 oleic acid desaturase (FAD2). usda.govresearchgate.net These enzymes, identified in Dimorphotheca sinuata, are designated as DsFAD2-1 and DsFAD2-2. nih.gov Their sequential actions lead to the formation of dimorphecolic acid.

The first step is catalyzed by DsFAD2-1 , which acts on oleic acid to introduce a double bond at the delta-12 position. Uniquely, this enzyme creates a trans-Δ12 double bond, resulting in the formation of the trans-Δ12 isomer of linoleic acid (18:2Δ⁹cis,¹²trans). nih.gov This is in contrast to the typical FAD2 enzymes that produce the cis-Δ12 isomer. nih.gov

The second and final step in the pathway is catalyzed by DsFAD2-2 . This enzyme exhibits a preference for the trans-Δ12 linoleic acid produced by DsFAD2-1. nih.gov DsFAD2-2 then converts the Δ⁹ double bond of its substrate into a C-9 hydroxyl group and a trans-Δ10 double bond. nih.gov The concerted activity of these two enzymes results in the synthesis of dimorphecolic acid (9-hydroxy-18:2Δ¹⁰trans,¹²trans). nih.gov When DsFAD2-2 is expressed alone or with a typical cis-Δ12-oleic acid desaturase, only trace amounts of the cis-Δ12 isomer of dimorphecolic acid are formed, highlighting the specificity of the pathway. nih.gov

The evolution of two distinct delta-12 oleic acid desaturases for the synthesis of an unusual fatty acid is a unique occurrence in the plant kingdom. nih.gov The genes for these enzymes have been isolated and successfully expressed in yeast and soybeans to produce dimorphecolic acid, which could pave the way for the commercial production of this valuable fatty acid in established oilseed crops. usda.gov

| Enzyme | Substrate | Product | Key Function |

| DsFAD2-1 | Oleic acid | trans-Δ12-Linoleic acid | Introduces a trans double bond at the Δ12 position. nih.gov |

| DsFAD2-2 | trans-Δ12-Linoleic acid | Dimorphecolic acid | Catalyzes the formation of a C-9 hydroxyl group and a trans-Δ10 double bond. nih.gov |

Mechanistic Studies of Hydrogen Abstraction and Hydroxylation in FAD2-Type Enzymes

The reactions catalyzed by FAD2-type enzymes, including desaturation and hydroxylation, are initiated by a hydrogen abstraction step. nih.gov In the case of dimorphecolic acid synthesis, mechanistic studies suggest that the process begins with the removal of a hydrogen atom at the C-11 position of the fatty acid substrate. researchgate.netresearchgate.net This initial hydrogen abstraction is a critical step that dictates the subsequent chemical transformations.

For the DsFAD2-2 enzyme, the proposed mechanism involves the removal of a C-11 hydrogen atom from trans-Δ12-linoleic acid by the diiron-oxo center of the enzyme. researchgate.net This leads to a shift of the cis-Δ9 double bond to the trans-Δ10 position. researchgate.net The resulting radical at the C-9 position is then positioned in close proximity to the catalytic core of the enzyme, allowing it to abstract an oxygen atom from the diiron center, leading to the formation of the C-9 hydroxyl group. researchgate.net The ability of FAD2-related enzymes to catalyze either desaturation or hydroxylation is thought to be determined by subtle changes in the enzyme's active site, which influence the positioning of the substrate relative to the reactive diiron species. nih.govcanada.ca

Subcellular Localization of Biosynthetic Enzymes

Fatty acid desaturases of the FAD2 family are typically membrane-bound enzymes. nih.gov Both DsFAD2-1 and DsFAD2-2 are localized to the endoplasmic reticulum (ER). nih.gov These enzymes are anchored in the ER membrane, with their active sites facing the cytosolic side. nih.gov This localization is consistent with the general model for FAD2 enzymes, which possess transmembrane domains that facilitate their integration into the ER membrane. nih.govnih.gov The substrates for these enzymes are likely bound to phospholipids (B1166683) within the membrane. researchgate.net

Biosynthesis in Other Biological Systems

While the detailed biosynthetic pathway for dimorphecolic acid has been elucidated in plants, this or structurally similar fatty acids have been identified in other biological systems, suggesting the existence of convergent or parallel biosynthetic routes. Alpha-dimorphecolic acid has been found in green algae and the fungus Cordyceps militaris. researchgate.net

Interestingly, α-dimorphecolic acid is also considered an endogenous fatty acid in mammals, where it is synthesized from linoleic acid. nih.govhmdb.ca In mammals, it functions as an agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a transcription factor involved in the regulation of gene expression. nih.govhmdb.ca The biosynthesis in mammals likely involves different enzymatic machinery compared to the FAD2-based pathway in plants. acs.org

Interactions with Broader Oxylipin and Fatty Acid Metabolism Pathways

The biosynthesis of dimorphecolic acid is intrinsically linked to the broader network of fatty acid and oxylipin metabolism in plants. FAD2 enzymes are central to the production of polyunsaturated fatty acids like linoleic acid and linolenic acid, which are the primary precursors for the synthesis of a large class of signaling molecules known as oxylipins. oup.comnih.gov

The octadecanoid pathway, which leads to the production of the plant hormone jasmonic acid, is a major branch of oxylipin metabolism that originates from linolenic acid. acs.orgnih.gov By diverting the metabolic flux of oleic acid towards the production of a specialized hydroxylated fatty acid, the dimorphecolic acid pathway represents a modification of the conventional fatty acid desaturation pathway. This diversion likely influences the pool of available substrates for the synthesis of other polyunsaturated fatty acids and, consequently, the downstream production of oxylipins involved in plant growth, development, and stress responses. oup.comnih.gov The functional diversification of FAD2 enzymes to produce compounds like dimorphecolic acid highlights the evolutionary plasticity of fatty acid metabolism in plants to generate novel bioactive molecules. researchgate.netoup.com

Mechanistic Investigations of Dimorphecolic Acid Methyl S Biological Activities in Research Models

Anti-inflammatory Mechanisms in Cellular Models

Dimorphecolic acid methyl has been the subject of studies aiming to elucidate its anti-inflammatory effects at a cellular level. These investigations have explored its influence on inflammatory mediators, signaling pathways, and fundamental cellular processes.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production, Cytokine Expression)

Research using cellular models, such as lipopolysaccharide (LPS)-induced BV-2 microglial cells, has demonstrated that α-dimorphecolic acid can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.gov This inhibitory effect was observed to be concentration-dependent. nih.gov Furthermore, transcriptome analysis has revealed that α-dimorphecolic acid can substantially decrease the expression of numerous pro-inflammatory genes. nih.govjensenlab.org This includes genes related to the IL-17 and TNF-α signaling pathways, such as Tnf and Ccl3. nih.gov

| Inflammatory Mediator | Model System | Observed Effect of α-Dimorphecolic Acid |

| Nitric Oxide (NO) | LPS-induced BV-2 microglial cells | Significant, concentration-dependent inhibition of production. nih.gov |

| Pro-inflammatory Genes (Tnf, Ccl3, etc.) | LPS-induced BV-2 microglial cells | Significant downregulation of transcriptional levels. nih.gov |

Impact on Signaling Pathways (e.g., NF-κB, MAPK, ERK, TLR4)

The anti-inflammatory actions of dimorphecolic acid appear to be mediated through its influence on critical signaling pathways. Studies have implicated the NF-κB signaling pathway as a key target. nih.gov In LPS-stimulated BV-2 microglia, α-dimorphecolic acid treatment led to the significant inhibition of genes involved in the NF-κB pathway, including Nfkb2 and Nfkbia. nih.govjensenlab.org This suggests that the compound can directly suppress the inflammatory response by modulating this central pathway. nih.gov

Additionally, research points to the involvement of the Toll-like receptor 4 (TLR4) and mitogen-activated protein kinase (MAPK) pathways. Saturated fatty acids can activate TLR4, leading to inflammatory responses, a process that can be modulated by other fatty acids. nih.gov While direct evidence on this compound's effect on ERK is still emerging, related compounds have been shown to inhibit ERK phosphorylation, suggesting a potential mechanism for its anti-inflammatory effects. researchgate.net In ACE2 knockout mice, α-dimorphecolic acid was found to be upregulated in the context of the PPAR signaling pathway, which can modulate lipid-driven anti-inflammatory responses. spandidos-publications.com

Regulation of Cellular Processes (e.g., Cell Proliferation, Polarization, Ferroptosis)

Beyond signaling pathways, α-dimorphecolic acid has been shown to regulate fundamental cellular processes. In the context of neuroinflammation, it has been observed to significantly repress LPS-induced proliferation of BV-2 microglial cells. nih.gov Furthermore, it robustly inhibits both M1 (pro-inflammatory) and M2 (anti-inflammatory) polarization of these cells, indicating a broad inhibitory role in microglia-mediated inflammation. nih.gov

A noteworthy finding is the compound's involvement in the regulation of ferroptosis, an iron-dependent form of cell death. nih.govnih.gov Transcriptome analysis revealed that α-dimorphecolic acid robustly suppresses the LPS-induced mRNA expression of numerous genes involved in the ferroptosis pathway, such as Acsl4 and Slc7a11. nih.govjensenlab.org Interestingly, it also specifically regulates the expression of several ferroptosis-related genes that are not affected by LPS, including Acsl5, Acsl6, and Alox5. nih.govjensenlab.org This suggests a unique mechanism for modulating cellular responses to inflammatory stimuli.

| Cellular Process | Model System | Observed Effect of α-Dimorphecolic Acid |

| Cell Proliferation | LPS-induced BV-2 microglial cells | Significant repression. nih.gov |

| Cell Polarization (M1 & M2) | LPS-induced BV-2 microglial cells | Robust inhibition. nih.gov |

| Ferroptosis | LPS-induced BV-2 microglial cells | Suppression of key gene expression. nih.govjensenlab.org |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist Activity and Related Pathways

α-Dimorphecolic acid, also known as 9(S)-HODE, is recognized as an endogenous agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). hmdb.cahmdb.ca PPARγ is a crucial regulator of fatty acid metabolism, glucose homeostasis, and inflammation. spandidos-publications.comnih.gov By activating PPARγ, α-dimorphecolic acid can influence the expression of target genes involved in these processes. hmdb.ca For instance, in human endothelial cells, it has been shown to increase the expression of plasminogen activator inhibitor type-1. hmdb.cawindows.net In the context of liver metabolism, the upregulation of α-dimorphecolic acid in ACE2 knockout mice was suggested to enhance PPARγ-mediated effects on hepatic lipid metabolism. spandidos-publications.com The activation of PPARγ is a key mechanism through which its agonists can exert positive effects on metabolic disorders. nih.gov

Antimicrobial Activities and Proposed Mechanisms

In addition to its anti-inflammatory properties, dimorphecolic acid has demonstrated antimicrobial activity against various model bacterial strains.

Antibacterial Effects against Model Bacterial Strains

Studies have reported the antibacterial activity of dimorphecolic acid against several bacterial species. For example, it has shown moderate activity against Helicobacter pylori. researchgate.net Furthermore, research has indicated its potential efficacy against other bacteria, including Escherichia coli and Staphylococcus aureus. researchgate.net The mechanisms underlying these antibacterial effects are thought to involve the disruption of bacterial cell membranes and interference with essential cellular processes like the fatty acid synthesis (FAS) II pathway. wjarr.com

| Bacterial Strain | Observed Effect of Dimorphecolic Acid |

| Helicobacter pylori | Moderate antibacterial activity. researchgate.net |

| Escherichia coli | Potential inhibitory activity. researchgate.netwjarr.com |

| Staphylococcus aureus | Potential inhibitory activity. researchgate.netwjarr.com |

Antifungal Effects against Model Fungal Species

Dimorphecolic acid and its methyl ester have demonstrated notable antifungal properties against a range of model fungal species in various research settings. Studies have identified its potent inhibitory activity against the human pathogen Candida albicans. researchgate.net Furthermore, its efficacy extends to several fungal plant pathogens. In vitro dose-response studies have shown that dimorphecolic acid is active against Colletotrichum fragariae, Colletotrichum gloeosporioides, Colletotrichum acutatum, Botrytis cinerea, and Fusarium oxysporum. Research has highlighted that Phomopsis species are particularly sensitive to this compound. researchgate.net

Below is a summary of the fungal species reported to be susceptible to dimorphecolic acid in research models.

| Model Fungal Species | Type | Reported Effect |

| Candida albicans | Human Pathogen | Strong antifungal activity researchgate.net |

| Phomopsis viticola | Plant Pathogen | High sensitivity researchgate.net |

| Phomopsis obscurans | Plant Pathogen | High sensitivity researchgate.net |

| Colletotrichum fragariae | Plant Pathogen | Inhibitory activity researchgate.net |

| Colletotrichum gloeosporioides | Plant Pathogen | Inhibitory activity researchgate.net |

| Colletotrichum acutatum | Plant Pathogen | Inhibitory activity researchgate.net |

| Botrytis cinerea | Plant Pathogen | Inhibitory activity researchgate.net |

| Fusarium oxysporum | Plant Pathogen | Inhibitory activity researchgate.net |

Influence on Microbial Cellular Components and Metabolism

Research into the mechanistic action of dimorphecolic acid suggests that its biological effects are linked to its ability to modulate fundamental cellular processes. In non-human research models, α-dimorphecolic acid has been shown to inhibit the proliferation of normal human epidermal keratinocytes (NHEK). hmdb.ca This inhibitory action is achieved by suppressing DNA synthesis and arresting the cell cycle in the G0/G1 phase. hmdb.ca

While the precise antifungal mechanism is not fully elucidated, the impact on cell cycle and DNA synthesis provides a strong indication of its mode of action. The cellular fatty acid composition is crucial for maintaining the stability and permeability of the microbial cytoplasmic membrane. nih.gov Alterations in fatty acid metabolism or the introduction of fatty acid analogs can disrupt these critical functions. nih.govnih.gov Studies on other antifungal hydroxy unsaturated fatty acids have suggested that the mechanism of action is not simply a matter of altering general membrane fluidity. scholaris.ca Instead, the effects appear to be more specific, potentially involving interactions with key cellular components or metabolic pathways. hmdb.cascholaris.ca

Other Investigated Biological Roles in Non-Human Research Models

Beyond its direct antimicrobial activities, this compound and its parent compound have been investigated for other biological roles, primarily focusing on enzyme modulation and antioxidant potential.

Enzyme Inhibition Studies

In research models, α-dimorphecolic acid has been identified as an inhibitor of Cytochrome P-450 enzymes. drugbank.com These enzymes are a large and diverse group of hemeproteins that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. d-nb.info

Furthermore, α-dimorphecolic acid acts as a ligand and agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a ligand-activated transcription factor. hmdb.ca By binding to and activating PPARγ in human endothelial cells, it has been shown to increase the expression of plasminogen activator inhibitor type-1. hmdb.ca This interaction demonstrates a specific modulation of gene expression pathways.

The table below summarizes the known enzyme and receptor targets of dimorphecolic acid in research settings.

| Target | Type | Observed Effect |

| Cytochrome P-450 | Enzyme Family | Inhibition drugbank.com |

| PPARγ (Peroxisome proliferator-activated receptor-gamma) | Nuclear Receptor/Transcription Factor | Agonist activity, leading to increased PAI-1 expression hmdb.ca |

Free-Radical Scavenging Properties

Research has indicated that methyl beta-dimorphecolate possesses antioxidant effects. ontosight.ai This suggests the compound has the ability to act as a free-radical scavenger. Free-radical scavenging is the process by which a compound neutralizes highly reactive molecules (free radicals), thereby mitigating oxidative stress, which is implicated in various cellular damage processes. ontosight.ainih.gov The conjugated double bonds and hydroxyl group in the structure of dimorphecolic acid are features often associated with antioxidant activity in fatty acids. researchgate.net

| Biological Property | Description |

| Antioxidant Effect | Reported to have potential antioxidant activity. ontosight.ai |

| Free-Radical Scavenging | Implied by its antioxidant properties, helping to neutralize damaging free radicals. ontosight.ai |

Advanced Analytical Methodologies for Dimorphecolic Acid Methyl and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of dimorphecolic acid methyl ester from other fatty acid methyl esters (FAMEs) and lipids. The choice of chromatographic technique depends on the specific analytical goal, whether it be quantification, preparative isolation, or detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters and Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters. nih.govnih.gov For the analysis of this compound ester, which contains a hydroxyl group, derivatization is often required to increase its volatility and thermal stability, preventing peak tailing and improving chromatographic resolution. restek.com

To enhance the volatility and thermal stability of this compound ester for GC-MS analysis, derivatization of the hydroxyl group is a critical step. restek.comrsc.org

Trimethylsilyl (B98337) (TMS) Derivatives: Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to form TMS ethers. restek.comnih.gov This process makes the molecule more volatile and amenable to GC analysis. nih.gov The analysis of TMS-derivatized this compound ester has been successfully applied to identify its presence in complex biological samples. researchgate.net

Dimethyloxazoline (DMOX) Derivatives: DMOX derivatives are particularly useful for determining the position of double bonds in unsaturated fatty acids through mass spectrometry. nih.govcolostate.edu The preparation of DMOX derivatives is a mild, two-step procedure. First, the fatty acid methyl esters are converted to hydroxyamides, which are then cyclized to form the DMOX derivatives. researchgate.net This method is well-suited for the structural analysis of polyunsaturated fatty acids. nih.govresearchgate.net

| Derivatization Strategy | Reagent(s) | Purpose | Reference(s) |

| Trimethylsilylation | BSTFA or MSTFA with TMCS | Increases volatility and thermal stability for GC analysis. | restek.comnih.gov |

| Dimethyloxazoline (DMOX) Formation | 2-amino-2-methyl-1-propanol, sodium methoxide, trifluoroacetic anhydride | Facilitates the determination of double bond positions via MS. | nih.govresearchgate.net |

Selected Ion Monitoring and Fragmentation Pattern Analysis for Structural Characterization

Mass spectrometry coupled with gas chromatography provides not only retention time data but also valuable structural information through fragmentation patterns.

Selected Ion Monitoring (SIM): This technique enhances the sensitivity and selectivity of GC-MS analysis by monitoring only specific ions characteristic of the analyte of interest. nih.govdiva-portal.org For the TMS derivative of methyl dimorphecolate, the ion at m/z 225 is diagnostic and can be used for its selective detection in complex mixtures. researchgate.net SIM mode can increase sensitivity approximately 10-fold compared to a full scan, allowing for the detection of very low quantities of the compound. nih.gov

Fragmentation Pattern Analysis: The mass spectrum of a compound provides a unique fingerprint based on how it fragments in the mass spectrometer. Electron ionization (EI) is a common technique that leads to extensive fragmentation. rsc.org For fatty acid methyl esters, characteristic fragmentation patterns can help in identifying the structure. libretexts.orgnih.gov For instance, in saturated FAMEs, ions with m/z 87 are often observed, while monoenoic FAMEs typically show an ion at m/z 74. nih.gov The analysis of these fragmentation patterns is crucial for the structural elucidation of novel or unknown fatty acids.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC)

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation of fatty acid derivatives. researchgate.net Reversed-phase HPLC, often using a C18 column, is commonly employed. gerli.com Detection can be achieved using a UV detector, especially for conjugated systems like dimorphecolic acid, which exhibits UV absorbance. gerli.com For quantitative analysis, derivatization with a UV-absorbing group can be used. aocs.org Silver ion HPLC is a specialized technique that can separate fatty acid methyl esters based on the number, configuration, and position of their double bonds. gerli.com

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): UHPSFC is a newer technique that combines the benefits of both gas and liquid chromatography, using supercritical carbon dioxide as the mobile phase. nih.govd-nb.info It is particularly well-suited for the analysis of lipids and can offer faster separations and improved resolution compared to traditional HPLC. nih.govfrontiersin.org UHPSFC can be coupled with mass spectrometry (UHPSFC-MS) for sensitive and selective detection of a wide range of compounds, including fatty acids. nih.govresearchgate.net The technique has shown potential for both target and non-target screening of organic contaminants in various matrices. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide detailed information about the molecular structure of this compound ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. emerypharma.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the connectivity and stereochemistry of dimorphecolic acid and its derivatives. researchgate.netuoc.gr

1D NMR (¹H and ¹³C):

¹H NMR provides information about the different types of protons in the molecule and their chemical environment. The chemical shifts, integration (number of protons), and coupling constants (interactions between neighboring protons) are used to piece together the structure. emerypharma.com

¹³C NMR provides information about the carbon skeleton of the molecule. emerypharma.com

2D NMR (COSY, HSQC, HMBC):

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, helping to establish the sequence of protons in a spin system. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. libretexts.org

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental techniques for the structural characterization of this compound ester, providing key insights into its functional groups and conjugated systems.

Ultraviolet (UV) Spectroscopy is primarily used to identify and characterize the conjugated diene system within the molecule. The presence of conjugated double bonds in dimorphecolic acid and its methyl ester results in a strong absorption in the UV region. Studies have shown that dimorphecolic acid exhibits a characteristic maximum absorption (λmax) at approximately 231-233 nm. acs.orgcdnsciencepub.com This absorption is indicative of a conjugated diene structure. The specific geometry of the double bonds (trans,trans or cis,trans) influences the exact wavelength and intensity of the absorption. For instance, material analyzed from immature potato tubers, which resembled dimorphecolic acid, showed UV spectra indicating a conjugated system due mainly to a trans-trans diene. acs.org When the hydroxyl group of dimorphecolic acid is dehydrated to form a conjugated triene, the UV absorption maximum shifts to a longer wavelength, around 268-275 nm, signifying the extension of the conjugated system. cdnsciencepub.comgoogle.com

Infrared (IR) Spectroscopy provides information about the specific functional groups present in this compound ester. The key characteristic absorptions include:

Hydroxyl Group (-OH): A broad absorption band is typically observed in the region of 3600 cm⁻¹ (or 2.9 µm), which is a clear indicator of the presence of the hydroxyl group. cdnsciencepub.comgoogle.com

Carbonyl Group (C=O): The methyl ester functional group shows a strong, sharp absorption band around 1740 cm⁻¹, characteristic of an ester carbonyl stretch.

C-O Stretching: The ester linkage also produces C-O stretching bands, with some studies noting peaks in the ether region at 1092 and 1112 cm⁻¹. acs.org

Conjugated Double Bonds (C=C): The trans configuration of the double bonds in the conjugated system is identified by a distinct absorption peak around 983-998 cm⁻¹. acs.orgcdnsciencepub.com The intensity of this peak can be about twice that of a compound with a single trans double bond, confirming the presence of two trans linkages. cdnsciencepub.com

The structural elucidation of dimorphecolic acid and its derivatives often relies on the combined data from IR, UV, Nuclear Magnetic Resonance (NMR), and mass spectrometry experiments. researchgate.net

Below is a table summarizing the characteristic spectroscopic data for this compound and related structures.

Table 1: Characteristic IR and UV Spectroscopic Data

| Technique | Functional Group/System | Characteristic Absorption | Reference |

|---|---|---|---|

| UV Spectroscopy | Conjugated Diene | λmax ≈ 231-233 nm | acs.orgcdnsciencepub.com |

| UV Spectroscopy | Conjugated Triene (dehydrated form) | λmax ≈ 268-275 nm | cdnsciencepub.comgoogle.com |

| IR Spectroscopy | Hydroxyl (-OH) | ~3600 cm⁻¹ | cdnsciencepub.com |

| IR Spectroscopy | Ester Carbonyl (C=O) | ~1740 cm⁻¹ | spectra-analysis.com |

| IR Spectroscopy | trans Double Bond | ~983-998 cm⁻¹ | acs.orgcdnsciencepub.com |

High-Resolution Mass Spectrometry (HRMS/MS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive structural elucidation of this compound and its metabolites. researchgate.net These techniques provide highly accurate mass measurements, enabling the determination of elemental compositions and offering detailed structural information through fragmentation analysis.

HRMS allows for the precise determination of the mass-to-charge ratio (m/z) of the parent ion, which helps to confirm the molecular formula of this compound ester. However, the true power for structural elucidation lies in MS/MS fragmentation. In this technique, the parent ion is isolated and then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap to the molecule's structure.

For fatty acid methyl esters like this compound, fragmentation typically occurs at specific locations along the fatty acid chain, particularly at or near functional groups. Key structural features that can be determined include:

Position of the Hydroxyl Group: Cleavage adjacent to the hydroxyl group is a common fragmentation pathway, helping to pinpoint its location on the acyl chain.

Localization of Double Bonds: While challenging, various MS/MS strategies can reveal the position of double bonds. Derivatization techniques or specific ionization methods like Atmospheric Pressure Chemical Ionization (APCI) can induce fragmentation patterns that are diagnostic of the double bond locations. mdpi.com For instance, in the analysis of the trimethylsilyl (TMS) derivative of methyl dimorphecolate, a diagnostic ion at an m/z of 225 has been identified in GC-MS analyses, which is characteristic of the TMS derivative. researchgate.net

Distinguishing Isomers: Different isomers of dimorphecolic acid will produce unique fragmentation patterns, allowing for their differentiation. The structural elucidation of α-dimorphecolic acid, for example, has been confirmed through the comparison of its HRMS/MS fragmentation data with that reported in the literature. researchgate.net

Modern approaches often couple liquid chromatography (LC) with HRMS/MS (LC-HRMS/MS). This allows for the separation of different metabolites from a complex mixture before they enter the mass spectrometer, enabling individual characterization. This is crucial for studying the metabolism of dimorphecolic acid, where multiple related compounds may be present simultaneously. researchgate.netresearchgate.net

Table 2: Application of HRMS/MS in Structural Elucidation

| Analytical Approach | Information Gained | Example/Significance | Reference |

|---|---|---|---|

| High-Resolution MS | Accurate mass measurement, elemental composition | Confirms the molecular formula of the parent compound. | researchgate.net |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns | Elucidates the position of hydroxyl groups and double bonds. | researchgate.netnih.gov |

| GC-MS of TMS-derivative | Identification of specific derivatives | A diagnostic ion at m/z 225 is characteristic for the TMS derivative of methyl dimorphecolate. | researchgate.net |

| LC-HRMS/MS | Separation and structural analysis of complex mixtures | Allows for the identification of various metabolites of dimorphecolic acid in biological samples. | researchgate.net |

Developments in Quantitative Analysis and Method Validation for Complex Biological Matrices

The quantitative analysis of this compound and its parent acid in complex biological matrices, such as tissues and biofluids, presents significant analytical challenges due to the presence of numerous interfering substances. Recent developments have focused on creating robust, sensitive, and validated methods, primarily utilizing chromatography coupled with mass spectrometry.

Historically, quantitative analysis of fatty acids involved extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS). nih.govnih.gov While effective, these methods can be time-consuming and require rigorous validation, including the determination of response-correcting factors for different FAMEs to ensure accuracy. nih.gov Simplified methods involving direct methylation of fatty acids in homogenized samples have been developed to improve throughput. nih.govresearchgate.net

More recently, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has become the method of choice for the quantitative analysis of lipids and other metabolites in complex biological samples. frontiersin.orgmdpi.com This approach offers high sensitivity, selectivity, and the ability to analyze a wide range of metabolites in a single run. Method validation is a critical component of developing these quantitative assays, ensuring accuracy, precision, linearity, and robustness, which is essential for reliable results in clinical or biological studies. mdpi.com

A notable application of this advanced methodology is in the field of metabolomics. A comparative metabolomic study of "spaghetti meat" (SM) and "wooden breast" (WB), two myopathies in broiler chickens, utilized UPLC-MS/MS to analyze metabolites in breast meat fillets. frontiersin.org In this study, alpha-dimorphecolic acid was identified and quantified as a significantly upregulated lipid metabolite in both SM and WB conditions compared to normal breast meat. frontiersin.org This finding highlights the role of dimorphecolic acid in the pathophysiology of these conditions and demonstrates the capability of modern analytical platforms to quantify specific fatty acid metabolites within a complex tissue matrix.

Table 3: Quantitative Analysis of Alpha-Dimorphecolic Acid in Broiler Breast Meat Myopathies

| Comparison Group | Metabolite | Observation | Analytical Method | Reference |

|---|---|---|---|---|

| Spaghetti Meat (SM) vs. Normal (N) | alpha-Dimorphecolic acid | Upregulated | UPLC-MS/MS | frontiersin.org |

| Wooden Breast (WB) vs. Normal (N) | alpha-Dimorphecolic acid | Upregulated | UPLC-MS/MS | frontiersin.org |

The development of novel derivatization reagents and isobaric tags for LC-MS/MS analysis further enhances the capabilities for high-throughput quantitative analysis of fatty acids from various sources, including complex biological samples. nih.gov These methods improve ionization efficiency and allow for multiplexed relative quantification, paving the way for more comprehensive and efficient studies of fatty acid metabolism in health and disease.

Future Research Directions and Applications in Academic Chemistry

Investigating Novel Biosynthetic Enzymes and Pathways

The biosynthesis of dimorphecolic acid in plants like Dimorphotheca sinuata is a fascinating example of enzymatic specialization. nih.govresearchgate.net It is synthesized through the coordinated actions of two divergent Δ12-oleic acid desaturases, a pathway that is unprecedented in plants. nih.gov

Future research will likely focus on discovering and characterizing new enzymes involved in the biosynthesis of unusual fatty acids. The key steps in the known pathway involve two specific enzymes derived from the Fatty Acid Desaturase 2 (FAD2) family. researchgate.net

Key Biosynthetic Steps and Enzymes:

| Step | Substrate | Enzyme | Product | Function |

| 1 | Oleic Acid | DsFAD2-1 | 18:2Δ⁹(cis),¹²(trans) (trans-Δ12 isomer of linoleic acid) | Introduces a trans double bond at the Δ12 position. nih.govresearchgate.net |

| 2 | trans-Δ12 isomer of linoleic acid | DsFAD2-2 | Dimorphecolic Acid | Converts the Δ9 double bond into a C-9 hydroxyl group and a Δ10(trans) double bond. nih.gov |

Further investigation into the FAD2 family of enzymes, which are known to have diversified functionalities including hydroxylation and the formation of conjugated double bonds, could reveal novel catalytic mechanisms. researchgate.net Understanding the structure and function of these enzymes, such as DsFAD2-1 and DsFAD2-2, could enable their use in synthetic biology platforms to produce dimorphecolic acid or other valuable fatty acids in engineered microbial or plant systems. nih.govmdpi.combeilstein-journals.org

Rational Design and Synthesis of Bioactive Dimorphecolic Acid Methyl Analogues

The rational design and synthesis of analogues of natural products is a critical strategy in drug discovery and chemical biology to enhance bioactivity and develop new therapeutic agents. nih.govmdpi.comresearchgate.net While dimorphecolic acid has known biological activities, creating analogues of its methyl ester could lead to compounds with improved properties.

The design of new bioactive molecules can be approached by modifying the core structure of this compound. rsc.orgunimi.it Synthetic strategies could focus on several key areas of the molecule.

Potential Strategies for Analogue Synthesis:

| Modification Target | Synthetic Approach | Potential Outcome |

| Hydroxyl Group | Acylation, etherification, oxidation to a ketone. | Altering polarity, hydrogen bonding capacity, and metabolic stability. nih.gov |

| Conjugated Diene | Cycloaddition reactions (e.g., Diels-Alder), selective reduction, epoxidation. | Creating novel carbocyclic or heterocyclic structures with different shapes and electronic properties. |

| Methyl Ester | Saponification followed by amidation, synthesis of different esters (e.g., ethyl, propyl). | Modulating solubility, cell permeability, and creating prodrugs. mdpi.com |

| Alkyl Chain | Chain shortening or elongation. | Exploring the impact of lipophilicity on biological activity. |

These synthetic efforts would generate a library of novel compounds. mdpi.comrsc.org Subsequent screening of these analogues for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects, could identify new lead compounds for further development. nih.govmdpi.comresearchgate.net

Elucidating Further Molecular Mechanisms of Action in Diverse Biological Systems

Understanding how this compound interacts with biological systems at a molecular level is crucial for harnessing its potential. Oxidized fatty acids, a class to which dimorphecolic acid belongs, are known to act as signaling molecules that can modulate various cellular pathways. mdpi.commdpi.com

Future research should aim to identify the specific molecular targets of this compound. It is plausible that it interacts with cellular receptors, enzymes, or transcription factors to exert its biological effects. nih.govsemanticscholar.org For instance, 9-HODE, a structurally related fatty acid, is known to interact with the TRPV1 receptor, which is involved in pain perception. wikipedia.org It is possible that dimorphecolic acid and its derivatives could have similar or distinct targets.

Investigations could focus on its effects on key signaling pathways, such as those involving MAP kinases or PPAR-γ, which are known to be influenced by other fatty acid metabolites. mdpi.com Elucidating these mechanisms in various biological contexts, from microbial to mammalian cells, will provide a comprehensive understanding of its bioactivity.

Development of Advanced Analytical Tools for In Situ and In Vivo Metabolic Profiling

To fully understand the role of this compound in biological systems, it is essential to track its metabolism and distribution within cells and living organisms. cgiar.org The development of advanced analytical tools is paramount for achieving this. nih.gov Metabolomic profiling, which allows for the measurement of a large number of metabolites, is a powerful approach. nih.gov

Current and future analytical techniques can provide detailed insights into the metabolic fate of this compound.

Comparison of Analytical Techniques for Metabolic Profiling:

| Technique | Principle | Advantages | Applications for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and detects them by mass. | High resolution, excellent for separating isomers. nih.gov | Analysis of derivatized this compound and its volatile metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their polarity and detects them by mass. | Suitable for non-volatile and thermally unstable compounds, high sensitivity. frontiersin.org | Direct analysis of this compound and its polar metabolites in biological fluids and tissues. |

| Untargeted Metabolomics | Aims to measure as many metabolites as possible in a sample to identify novel compounds and pathways. mdpi.com | Provides a global view of metabolic changes, hypothesis generation. | Discovering previously unknown metabolites of this compound and understanding its impact on the overall metabolome. |

| Imaging Mass Spectrometry | Visualizes the spatial distribution of molecules in tissue sections. | Provides spatial information, allowing for in situ analysis. | Mapping the distribution of this compound and its metabolites within specific tissues or even single cells. |

The application of these advanced tools will enable researchers to perform in situ and in vivo metabolic profiling, offering a dynamic picture of how this compound is processed and where it accumulates, thereby linking its presence to specific biological functions or effects.

Exploration of this compound in Sustainable Chemical Processes

The chemical industry is increasingly looking towards renewable resources to replace petroleum-based feedstocks. researchgate.net Plant-derived oils and their constituent fatty acids are prime candidates for this transition, serving as building blocks for a wide range of chemicals and materials. nih.gov

Dimorphecolic acid, with its unique functional groups, represents a valuable platform molecule for green chemistry applications. aocs.org Its structure offers multiple points for chemical transformation into high-value products. The hydroxyl group can serve as a handle for creating polyesters or polyurethanes, while the conjugated diene system is reactive in various addition and cycloaddition reactions.

Future research in this area could focus on developing efficient and environmentally friendly catalytic processes to convert this compound into useful chemical intermediates. This could lead to the production of bio-based polymers, specialty lubricants, coatings, and other materials, contributing to a more sustainable chemical industry. nrel.gov The use of such renewable feedstocks is critical for reducing reliance on fossil fuels and mitigating environmental impact. nih.gov

Q & A

Basic Research Question

- GC-MS : Derivatization (methyl esterification) followed by capillary column separation (e.g., DB-23) to resolve geometric isomers .

- LC-MS/MS : Reverse-phase C18 columns with ESI⁻ ionization for sensitive detection of underivatized compounds .

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm hydroxylation position (C9) and double-bond geometry (10E,12Z) .

Critical to include purity validation (>98%) via COA and QC datasets from suppliers like Larodan .

How can metabolic engineering enhance this compound production in non-native plant hosts?

Advanced Research Question

- Heterologous Expression : Co-expression of Dimorphotheca-derived FAD2-1 and FAD2-2 desaturases in Brassica napus or Nicotiana benthamiana .

- Promoter Engineering : Use of seed-specific promoters (e.g., napin) to boost oleic acid substrate availability in transgenic seeds .

- CRISPR-Cas9 : Knockout of competing pathways (e.g., β-oxidation genes) to redirect carbon flux toward dimorphecolic acid synthesis .

What ecological roles does this compound play in plant stress adaptation?

Advanced Research Question

Hypothesized roles include:

- Membrane Remodeling : Hydroxylated fatty acids may stabilize lipid bilayers under drought or salinity stress, as observed in Dimorphotheca spp. from arid regions .

- Pathogen Defense : Bioactivity assays show antimicrobial effects against fungal pathogens (e.g., Fusarium spp.), though mechanisms remain unclear .

- Oxidative Stress Mitigation : Potential antioxidant activity via radical scavenging, inferred from structural similarity to other hydroxy fatty acids .

Which plant species are primary natural sources of this compound, and how do their yields vary?

Basic Research Question

- High-Yield Species :

- Low-Yield Species :

- Dimorphotheca zeyheri: Oil contains 43% conjugated dienes but lower total acid content due to competing triene synthesis .

Agronomic challenges (e.g., seed shattering, pest susceptibility) limit commercial cultivation .

- Dimorphotheca zeyheri: Oil contains 43% conjugated dienes but lower total acid content due to competing triene synthesis .

How should researchers design experiments to study this compound’s role in plant-microbe interactions?

Advanced Research Question

- Co-Culture Assays : Inoculate Dimorphotheca roots with rhizobia or mycorrhizae and profile root exudates via LC-MS .

- Mutant Screening : Compare microbial colonization in wild-type vs. dimorphecolic acid-deficient mutants .

- Metabolomics : Integrate transcriptomic data (RNA-seq) with lipidomic profiles to identify signaling pathways .

What methodological pitfalls arise in quantifying this compound from complex plant matrices?

Basic Research Question

- Lipase Interference : Endogenous lipases in seeds (e.g., Dimorphotheca) require immediate heat inactivation post-harvest to prevent hydrolysis .

- Isomerization Artifacts : Avoid high-temperature GC inlet settings (>250°C) to prevent 10E,12Z → 10E,12E isomerization .

- Matrix Effects : Spike recovery tests (e.g., 90–110%) to validate extraction efficiency in lignocellulose-rich tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.